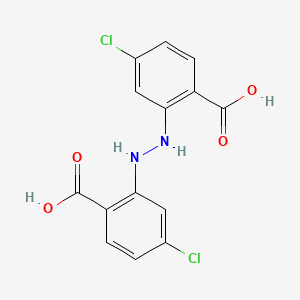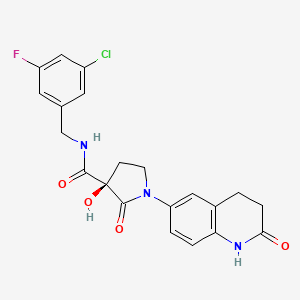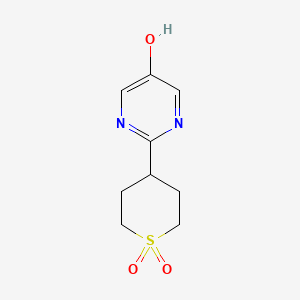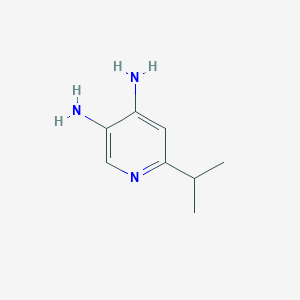
2,2'-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) is an organic compound with the molecular formula C14H10Cl2N2O4. It is known for its unique structure, which includes two 4-chlorobenzoic acid moieties connected by a hydrazine linker. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate. One common method includes heating 5-chlorosalicylaldehyde with hydrazine hydrate in ethanol at 353 K for 8 hours. The solvent is then concentrated and filtered, and the crude product is recrystallized from ethanol to yield yellow crystals .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The chlorobenzoic acid groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Hydrazones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Products with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) involves its interaction with molecular targets through its hydrazine and chlorobenzoic acid moieties. The hydrazine linker can form coordination complexes with metal ions, while the chlorobenzoic acid groups can participate in hydrogen bonding and other interactions. These properties enable the compound to exert its effects in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Dichloro-2,2’-hydrazobenzoic acid
- 6,6’-(Diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide)
Uniqueness
2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) is unique due to its specific combination of hydrazine and chlorobenzoic acid moieties. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C14H10Cl2N2O4 |
|---|---|
Peso molecular |
341.1 g/mol |
Nombre IUPAC |
2-[2-(2-carboxy-5-chlorophenyl)hydrazinyl]-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-7-1-3-9(13(19)20)11(5-7)17-18-12-6-8(16)2-4-10(12)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22) |
Clave InChI |
ZZCRVUOGBWFYFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)NNC2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)

![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)






